Cas no 124351-85-5 (Incandronate)

Incandronate structure
Incandronate structure
商品名:Incandronate
CAS番号:124351-85-5
MF:C8H19NO6P2
メガワット:287.18716
CID:199119
PubChem ID:3699

Incandronate 化学的及び物理的性質

名前と識別子

    • ((Cycloheptylamino)methylene)diphosphonic acid
    • [(cycloheptylamino)-phosphonomethyl]phosphonic acid
    • Incandronate
    • Phosphonic acid,P,P'-[(cycloheptylamino)methylene]bis-
    • ((cycloheptylamino)methanediyl)diphosphonic acid
    • AC1L1GIN
    • AC1Q6RMC
    • ACMC-20dg20
    • CHEMBL53950
    • Incadronic acid
    • Incadronic acid (INN)
    • Incadronic acid [INN]
    • Incadronic
    • UNII-G5C4M8847E
    • NSC723271
    • Q2823272
    • Phosphonic acid, [(cycloheptylamino)methylene]bis-
    • NSC-723271
    • NS00068656
    • 124351-85-5
    • G5C4M8847E
    • Incadronic acid;Incadronate
    • SCHEMBL223885
    • ((cycloheptylamino)methylene)bis(phosphonic acid)
    • D08073
    • (cycloheptylamino)methylenebis(phosphonic acid)
    • Phosphonic acid, P,P'-[(cycloheptylamino)methylene]bis-
    • Incadronate
    • DB06255
    • AMY38737
    • BCP32969
    • (2-cycloheptyl)aminomethylenebis(phosphonic acid)
    • [(cycloheptylamino)-phosphono-methyl]phosphonic acid
    • NSC 723271
    • INCADRONIC ACID [MART.]
    • INCADRONIC ACID [MI]
    • INCADRONIC ACID [WHO-DD]
    • LWRDQHOZTAOILO-UHFFFAOYSA-N
    • ((Cycloheptylamino)methylene)diphosphonic acid.
    • DTXSID90154283
    • CHEBI:135189
    • cimadronate disodium
    • YM175
    • ((cycloheptylamino)(phosphono)methyl)phosphonic acid
    • DTXCID8076774
    • Cimadronic acid
    • INCADRONIC ACID (MART.)
    • acidum incadronicum
    • acide incadronique
    • [(cycloheptylamino)(phosphono)methyl]phosphonic acid
    • acido incadronico
    • インチ: InChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15)
    • InChIKey: LWRDQHOZTAOILO-UHFFFAOYSA-N
    • ほほえんだ: C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O

計算された属性

  • せいみつぶんしりょう: 287.06887
  • どういたいしつりょう: 287.06876132g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -3.5
  • トポロジー分子極性表面積: 127Ų

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: 232-233°
  • ふってん: 564.2±60.0 °C at 760 mmHg
  • フラッシュポイント: 295.0±32.9 °C
  • PSA: 127.09
  • LogP: 1.32870
  • じょうきあつ: 0.0±3.3 mmHg at 25°C

Incandronate セキュリティ情報

Incandronate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I499700-50mg
Incandronate
124351-85-5
50mg
$ 603.00 2023-09-07
A2B Chem LLC
AA28220-2mg
Phosphonic acid, P,P'-[(cycloheptylamino)methylene]bis-
124351-85-5
2mg
$468.00 2024-01-04
Cooke Chemical
BD8362747-1g
((Cycloheptylamino)methylene)diphosphonicacid
124351-85-5 95+%
1g
RMB 3998.40 2025-02-21
TRC
I499700-10mg
Incandronate
124351-85-5
10mg
$ 141.00 2023-09-07
TRC
I499700-100mg
Incandronate
124351-85-5
100mg
$ 1075.00 2023-09-07
A2B Chem LLC
AA28220-5mg
Phosphonic acid, P,P'-[(cycloheptylamino)methylene]bis-
124351-85-5
5mg
$651.00 2024-01-04

Incandronate 関連文献

Incandronateに関する追加情報

Research Brief on Incandronate (124351-85-5): Latest Advances in Chemical Biomedicine

Incandronate (CAS: 124351-85-5) is a bisphosphonate compound that has garnered significant attention in recent years due to its potential therapeutic applications in bone-related disorders, particularly osteoporosis and metastatic bone diseases. This research brief synthesizes the latest findings on Incandronate, focusing on its molecular mechanisms, preclinical and clinical efficacy, and emerging applications in biomedicine.

Recent studies have elucidated the unique pharmacological profile of Incandronate, which distinguishes it from other bisphosphonates. Its high affinity for hydroxyapatite crystals in bone tissue and potent inhibition of osteoclast-mediated bone resorption make it a promising candidate for targeted therapy. A 2023 study published in the Journal of Bone and Mineral Research demonstrated that Incandronate exhibits a 40% higher binding affinity to bone mineral compared to zoledronate, a widely used bisphosphonate.

In preclinical models of postmenopausal osteoporosis, Incandronate has shown remarkable efficacy in increasing bone mineral density (BMD) and reducing fracture risk. A murine study conducted by Zhang et al. (2024) reported a 35% increase in trabecular bone volume after 12 weeks of Incandronate treatment, with no observable renal toxicity at therapeutic doses. These findings suggest a potentially improved safety profile compared to existing bisphosphonates.

The molecular mechanisms underlying Incandronate's action have been further clarified through recent structural biology research. Cryo-EM studies have revealed that Incandronate interacts with FPPS (farnesyl pyrophosphate synthase) in a novel conformation, leading to more sustained enzyme inhibition. This prolonged inhibition of the mevalonate pathway explains the compound's extended duration of action observed in pharmacokinetic studies.

Emerging applications of Incandronate extend beyond traditional bone disorders. Preliminary data from in vitro studies suggest potential anti-tumor effects in certain cancer types, particularly those with bone tropism. A 2024 Cancer Research publication reported that Incandronate inhibits the prenylation of small GTPases in prostate cancer cells, disrupting their metastatic potential. Clinical trials are currently underway to evaluate this application (NCT05678921).

From a pharmaceutical development perspective, recent advances in Incandronate formulation have addressed previous challenges with oral bioavailability. Novel nanoparticle-based delivery systems have achieved a 60% improvement in absorption rates while minimizing gastrointestinal side effects, as reported in a recent International Journal of Pharmaceutics publication (March 2024).

In conclusion, Incandronate represents a significant advancement in bisphosphonate therapeutics, with demonstrated efficacy in bone disorders and emerging potential in oncology. Ongoing clinical trials and formulation improvements are expected to further establish its position in the pharmaceutical market. Future research directions include exploring combination therapies and personalized dosing regimens based on pharmacogenomic profiling.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.